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Compound of Interest

Compound Name: 1-Pyridin-3-yl-1,4-diazepane

Cat. No.: B1600365 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1-Pyridin-3-yl-1,4-
diazepane

Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are fundamental

building blocks for the design of novel therapeutic agents. Among these, the 1-Pyridin-3-yl-
1,4-diazepane moiety has emerged as a structure of significant interest. It is particularly

relevant in the development of drugs targeting the central nervous system (CNS), with potential

applications in designing ligands for serotonin and dopamine receptors to treat conditions like

depression, schizophrenia, and Parkinson's disease.[1] The inherent structural features of this

compound, which combine a basic pyridine ring with a flexible diazepane system, suggest a

favorable profile for crossing the blood-brain barrier, a critical hurdle for CNS-active drugs.[1]

The journey of a candidate molecule from a laboratory curiosity to a clinical therapeutic is

fundamentally governed by its physicochemical properties.[2] These characteristics—including

lipophilicity, ionization state (pKa), and aqueous solubility—dictate the absorption, distribution,

metabolism, and excretion (ADME) profile of a drug, thereby influencing its efficacy, safety, and

formulation.[3][4][5] Understanding and optimizing these properties at the earliest stages of

drug discovery is paramount to mitigating the risk of late-stage attrition and reducing

development costs.[3]

This technical guide, intended for researchers, scientists, and drug development professionals,

provides a comprehensive analysis of the core physicochemical properties of 1-Pyridin-3-yl-
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1,4-diazepane. It moves beyond a simple data sheet by delving into the causality behind

experimental choices and presenting detailed, field-proven protocols for the empirical

determination of these critical parameters. Each protocol is designed as a self-validating

system, ensuring the generation of robust and reliable data essential for informed decision-

making in any drug discovery pipeline.

Molecular Profile of 1-Pyridin-3-yl-1,4-diazepane
A foundational understanding of a molecule begins with its basic structural and computed

properties. These values provide an initial in silico assessment that guides subsequent

experimental work. The data for 1-Pyridin-3-yl-1,4-diazepane and its closely related isomers

are summarized below.

Property Value Source

Chemical Structure (See Figure 1) -

IUPAC Name 1-(Pyridin-3-yl)-1,4-diazepane -

CAS Number 223796-20-1 [1][6]

Molecular Formula C₁₀H₁₅N₃ [1]

Molecular Weight 177.25 g/mol [1][7]

Computed LogP (XLogP3)
0.7 (for isomer 1-(Pyridin-4-

yl)-1,4-diazepane)
[7]

Topological Polar Surface Area

(TPSA)

28.2 Å² (for isomer 1-(Pyridin-

4-yl)-1,4-diazepane)
[7]

Hydrogen Bond Donors 1 [8]

Hydrogen Bond Acceptors 3 [8]

Rotatable Bonds
1 (for isomer 1-(Pyridin-4-

yl)-1,4-diazepane)
[7]

Boiling Point 324.5°C at 760 mmHg [1]
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Note: Some computational data is derived from the closely related and structurally similar

isomer, 1-(Pyridin-4-yl)-1,4-diazepane, as direct computed values for the 3-yl isomer are not

consistently available in public databases.

Figure 1: Chemical Structure of 1-Pyridin-3-yl-1,4-diazepane

Lipophilicity (LogP)
Theoretical Context
Lipophilicity is a critical physicochemical property that describes a molecule's affinity for a lipid-

like (non-polar) environment versus an aqueous (polar) one.[4] It is quantified by the partition

coefficient (P), typically measured between n-octanol and water, and expressed in a logarithmic

scale as LogP.[9]

LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative

value signifies a preference for the aqueous phase (hydrophilic).[9][10] This parameter

profoundly influences a drug's ability to cross biological membranes, bind to target proteins,

and its overall ADME profile.[11] While high lipophilicity can enhance target binding, it may also

lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[4] A LogP

value below 5 is one of the key tenets of Lipinski's "Rule of Five," a guideline for assessing the

drug-likeness of a molecule for oral bioavailability.[12] The computed value of ~0.7 for a close

isomer suggests 1-Pyridin-3-yl-1,4-diazepane is relatively balanced, with a slight hydrophilic

character.[7]

Experimental Protocol: LogP Determination by Shake-
Flask Method
The shake-flask method is the traditional "gold standard" for LogP determination due to its

direct measurement of the partitioning equilibrium.[9][13]

Methodology:

Solvent Preparation: Prepare a phosphate buffer solution at a pH where the compound is

predominantly in its neutral (un-ionized) form. Saturate this buffer with n-octanol by mixing
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them vigorously and allowing the phases to separate. Similarly, saturate n-octanol with the

aqueous buffer. This pre-saturation is critical to prevent volume changes during the

experiment.

Sample Preparation: Prepare a stock solution of 1-Pyridin-3-yl-1,4-diazepane in the pre-

saturated n-octanol.

Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a known volume of the

n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.

Equilibration: Shake the vessel for a sufficient period (e.g., 1-2 hours) at a constant

temperature to allow the compound to reach partitioning equilibrium between the two

phases.

Phase Separation: Allow the mixture to stand undisturbed until the n-octanol and aqueous

layers are clearly separated. Centrifugation can be used to accelerate this process and

ensure a clean separation.

Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the

concentration of the compound in both the n-octanol and aqueous layers using a suitable

analytical technique, such as High-Performance Liquid Chromatography with UV detection

(HPLC-UV).[14]

Calculation: Calculate the LogP value using the formula provided above. The experiment

should be repeated at least in triplicate to ensure reproducibility.
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Workflow for Shake-Flask LogP Determination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1600365?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acidity and Basicity (pKa)
Theoretical Context
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a

basic compound like 1-Pyridin-3-yl-1,4-diazepane, the pKa refers to the acidity of its

conjugate acid. The molecule possesses three nitrogen atoms—one on the pyridine ring and

two within the diazepane ring—each capable of being protonated. Therefore, it is expected to

have multiple pKa values corresponding to these different basic centers.

The ionization state of a molecule at physiological pH (~7.4) is dictated by its pKa value(s).

This is fundamentally important as the charged (ionized) and neutral forms of a drug exhibit

vastly different properties.[5] The ionized form is typically more water-soluble, while the neutral

form is more lipid-soluble and thus more likely to permeate cell membranes.[5] An accurate

determination of pKa is therefore essential for predicting solubility, absorption, and receptor

binding interactions, which are often charge-dependent.[2]

Experimental Protocol: pKa Determination by UV-Vis
Spectrophotometry
This method is effective for compounds that possess a chromophore and whose UV-Vis

absorbance spectrum changes upon ionization.[15] The pyridine ring in the molecule makes it a

suitable candidate for this technique.

Methodology:

Instrument Setup: Calibrate a UV-Vis spectrophotometer according to the manufacturer's

instructions.

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from

pH 2 to pH 12). The pH of each buffer must be accurately measured with a calibrated pH

meter.

Sample Preparation: Prepare a stock solution of 1-Pyridin-3-yl-1,4-diazepane in a suitable

solvent (e.g., water or methanol).
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Spectral Scan: First, record the full UV-Vis spectrum of the compound in a highly acidic

solution (e.g., pH 2) and a highly basic solution (e.g., pH 12) to identify the wavelength (λ) of

maximum absorbance difference between the fully protonated and fully deprotonated

species.

Data Collection: Prepare a series of samples by adding a small, constant amount of the

stock solution to each buffer solution. Measure the absorbance of each sample at the

predetermined wavelength (λ).

Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The

resulting data should form a sigmoidal curve.[13]

pKa Determination: The inflection point of the sigmoid curve corresponds to the pKa value,

where the concentrations of the protonated and deprotonated species are equal.[13] This

can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

If multiple ionizations occur, the data may show multiple sigmoid transitions.
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Workflow for Spectrophotometric pKa Determination.

Aqueous Solubility
Theoretical Context
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Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a

given temperature. It is a cornerstone of drug development, as a compound must be in solution

to be absorbed from the gastrointestinal tract and distributed throughout the body.[16] Poor

aqueous solubility can lead to low and erratic bioavailability, hindering clinical development.[17]

Solubility can be assessed in two primary ways:

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a

DMSO stock, precipitates in an aqueous buffer. It's a high-throughput method used for early-

stage screening.[17][18][19]

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the

compound in a solvent. It is a more time-consuming but accurate measurement, considered

the "gold standard" for lead optimization and formulation stages.[17][18]

Experimental Protocol: Thermodynamic Solubility by
Shake-Flask Method
This protocol determines the equilibrium solubility, providing the most accurate and relevant

value for formulation and biopharmaceutical assessment.

Methodology:

System Preparation: Prepare the relevant aqueous medium (e.g., purified water, or more

physiologically relevant, phosphate-buffered saline at pH 7.4).

Sample Addition: Add an excess amount of solid 1-Pyridin-3-yl-1,4-diazepane to a vial

containing a known volume of the aqueous medium. The presence of undissolved solid at

the end of the experiment is crucial to ensure a saturated solution was achieved.

Equilibration: Seal the vial and agitate it (e.g., using a shaker or rotator) at a constant

temperature (typically 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure

equilibrium is reached.

Phase Separation: After equilibration, allow the suspension to settle. To remove all

undissolved solids, filter the solution through a low-binding filter (e.g., a 0.22 µm PVDF filter)

or centrifuge at high speed and carefully collect the supernatant.
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Quantification: Accurately determine the concentration of the dissolved compound in the

clear filtrate or supernatant using a validated analytical method, such as HPLC-UV or LC-

MS, against a standard curve.[17]

Result Expression: Express the solubility in units such as mg/mL or µM. The experiment

should be performed in triplicate.
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to aqueous buffer
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Workflow for Thermodynamic Solubility Determination.
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1-Pyridin-3-yl-1,4-diazepane is a promising scaffold for medicinal chemistry, particularly in the

pursuit of CNS-active agents. This guide has outlined the critical physicochemical properties—

lipophilicity, pKa, and aqueous solubility—that will govern its behavior as a potential drug

candidate. While in silico predictions provide valuable initial estimates, they are not a substitute

for rigorous experimental determination. The protocols detailed herein represent robust,

industry-standard methodologies for generating the high-quality data required for successful

drug discovery and development. A thorough understanding and empirical validation of these

properties will empower researchers to optimize molecular design, predict in vivo performance,

and ultimately increase the probability of advancing effective and safe therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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